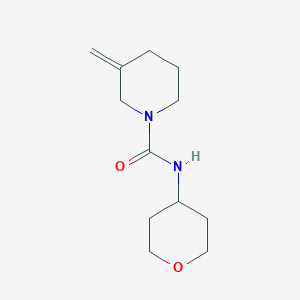

3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing four stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Industrial Production Methods: Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, ensuring high yields and broad substrate scope .

Analyse Chemischer Reaktionen

Types of Reactions: 3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts, cyclization agents, and oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed: The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These products have significant pharmaceutical applications due to their biological activity .

Wissenschaftliche Forschungsanwendungen

3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various biologically active compounds. In biology and medicine, it is investigated for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agent . Additionally, it has applications in the pharmaceutical industry as a key component in drug discovery and development .

Wirkmechanismus

The mechanism of action of 3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is believed to anchor the ligand to its target receptor via a strong salt-bridge interaction. This interaction modulates the receptor’s activity, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide include other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share the piperidine moiety and exhibit various biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its unique structure, which allows for specific interactions with molecular targets. This uniqueness contributes to its potential as a versatile compound in drug discovery and development .

Biologische Aktivität

3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Compounds containing piperidine structures are known to modulate enzyme activities, receptor functions, and cellular signaling pathways. Specifically, this compound may exhibit the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : The compound may interact with receptors that play crucial roles in neurotransmission and cellular communication.

- Cellular Signaling Interference : By affecting signaling pathways, it can alter cellular responses to stimuli, potentially leading to anti-inflammatory or anticancer effects.

Biological Activities

Research indicates that this compound has several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through the induction of apoptosis in cancer cells or inhibition of tumor growth.

- Antimicrobial Activity : Investigations into its antimicrobial properties have shown effectiveness against various bacterial strains, indicating its potential as an antibiotic agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Research Findings and Case Studies

A number of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Antimicrobial Properties | Showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |

| Study C | Anti-inflammatory Effects | Reduced cytokine levels in vitro, indicating potential for reducing inflammation in chronic inflammatory diseases. |

Anticancer Activity

In a study evaluating the anticancer properties, this compound was tested against several cancer cell lines. The results indicated that the compound could induce apoptosis and inhibit cell cycle progression. The mechanism was linked to the modulation of key signaling pathways involved in cell survival.

Antimicrobial Efficacy

Research focusing on antimicrobial activity revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results were quantified using MIC assays, demonstrating effectiveness at concentrations lower than those required for conventional antibiotics.

Anti-inflammatory Potential

In vitro experiments assessed the anti-inflammatory effects by measuring cytokine release from activated immune cells. The compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions.

Eigenschaften

IUPAC Name |

3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-10-3-2-6-14(9-10)12(15)13-11-4-7-16-8-5-11/h11H,1-9H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAYVCDMFMMHTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)NC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.